![molecular formula C17H24N2O2 B14599381 1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole CAS No. 61023-52-7](/img/structure/B14599381.png)
1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a hexyl chain, which is further connected to an imidazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole typically involves the following steps:
Formation of the 2,4-dimethoxyphenyl intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable reagent to form the corresponding intermediate.
Alkylation: The intermediate is then subjected to alkylation with a hexyl halide under basic conditions to form the hexylated product.
Cyclization: The final step involves the cyclization of the hexylated product with an imidazole precursor under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted imidazole derivatives.
Applications De Recherche Scientifique
1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[1-(2,4-Dimethoxyphenyl)ethyl]-1H-imidazole
- 1-[1-(2,4-Dimethoxyphenyl)propyl]-1H-imidazole
- 1-[1-(2,4-Dimethoxyphenyl)butyl]-1H-imidazole
Uniqueness
1-[1-(2,4-Dimethoxyphenyl)hexyl]-1H-imidazole is unique due to its specific structural features, such as the length of the hexyl chain and the presence of the 2,4-dimethoxyphenyl group. These features impart distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Propriétés
Numéro CAS |
61023-52-7 |
|---|---|
Formule moléculaire |
C17H24N2O2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
1-[1-(2,4-dimethoxyphenyl)hexyl]imidazole |
InChI |
InChI=1S/C17H24N2O2/c1-4-5-6-7-16(19-11-10-18-13-19)15-9-8-14(20-2)12-17(15)21-3/h8-13,16H,4-7H2,1-3H3 |
Clé InChI |
OEEQNOQFTRZOCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=C(C=C(C=C1)OC)OC)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



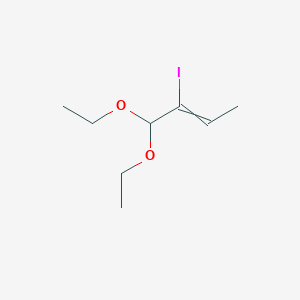

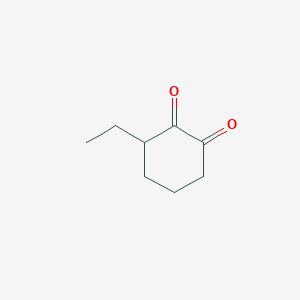
![Benzeneacetic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14599324.png)
![1-Propanone, 1-[3-(chloromethyl)-3-methyloxiranyl]-](/img/structure/B14599331.png)
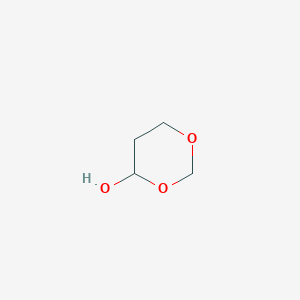

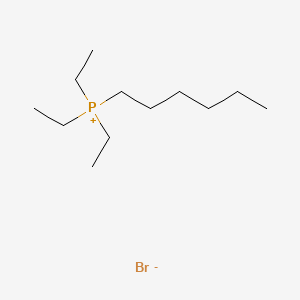
![2-{(E)-[2-(4-Ethoxyanilino)-2-oxoethylidene]amino}phenolate](/img/structure/B14599363.png)

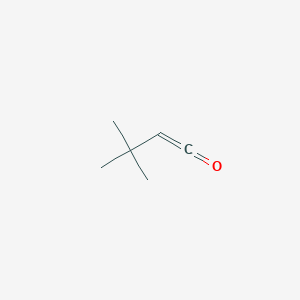
![4-tert-Butyl-2,6-bis[(phenylsulfanyl)methyl]phenol](/img/structure/B14599383.png)

